5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure includes a bromine atom, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 5-bromo-1,3-thiazole with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thiazole and triazole rings can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the triazole moiety.
1,2,4-Triazole: Contains the triazole ring but lacks the thiazole moiety.
5-Bromo-1,2,4-triazole: Similar structure but without the thiazole ring.
Uniqueness
5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both thiazole and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6BrN5S |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
5-bromo-1-(1,3-thiazol-5-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)2-4-1-9-3-13-4/h1,3H,2H2,(H2,8,11) |
InChI Key |
ALYKYTVXYMIDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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